molecular formula C21H12ClF2N3O4 B3640916 N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B3640916
M. Wt: 443.8 g/mol
InChI Key: BGGKRFKCJJMEQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2-chloro-4,5-difluorophenyl and 2-methyl-3-nitrobenzamide moieties. These could potentially be synthesized from (2-chloro-4,5-difluorophenyl)methanol and 2-chloro-4,5-difluorobenzoic acid , respectively. The final step would likely involve a condensation reaction to form the benzoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, a nitro group, and an amide linkage. The benzoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. The nitro group is a functional group consisting of one nitrogen atom and two oxygen atoms. The amide linkage is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzoxazole ring, the nitro group, and the amide linkage. The benzoxazole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, which would activate the benzoxazole ring towards electrophilic aromatic substitution at positions ortho and para to the nitro group. The amide linkage could participate in various reactions, including hydrolysis, reduction, and reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxazole ring, the nitro group, and the amide linkage would likely make this compound relatively polar, which could influence its solubility in various solvents. The presence of the benzoxazole ring could also confer stability and rigidity to the molecule .

Properties

IUPAC Name

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF2N3O4/c1-10-12(3-2-4-18(10)27(29)30)20(28)25-11-5-6-19-17(7-11)26-21(31-19)13-8-15(23)16(24)9-14(13)22/h2-9H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKRFKCJJMEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Reactant of Route 5
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

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